2-Fluoro-5-mercaptobenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 265.24 g/mol. It is classified as a substituted benzonitrile, where a fluorine atom and a mercapto group are attached to the benzene ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of poly (ADP-ribose) polymerase inhibitors, which are relevant in cancer therapy.
The synthesis of 2-fluoro-5-mercaptobenzonitrile can be achieved through various methods:
The molecular structure of 2-fluoro-5-mercaptobenzonitrile can be represented as follows:
C(#N)C1=CC(C=C2C3=C(C=CC=C3)C(=O)O2)=CC=C1F
2-Fluoro-5-mercaptobenzonitrile can undergo several chemical reactions:
The mechanism of action of 2-fluoro-5-mercaptobenzonitrile primarily involves its reactivity due to its functional groups:
The boiling point is predicted to be around 430 °C, indicating potential stability at elevated temperatures .
2-Fluoro-5-mercaptobenzonitrile has several scientific uses:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0